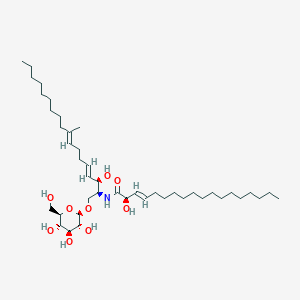

Cerebroside C

Descripción general

Descripción

El cerebrósido C es un tipo de glicoesfingolípido, una clase de lípidos que desempeñan funciones cruciales en los procesos celulares. Consiste en un esqueleto de ceramida unido a un solo residuo de azúcar, típicamente galactosa. El cerebrósido C se encuentra predominantemente en el sistema nervioso, particularmente en la vaina de mielina de las neuronas, donde contribuye a la estabilidad y función de las membranas celulares .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Los cerebrósidos, incluido el cerebrósido C, se sintetizan a partir de ceramida y un nucleótido de azúcar, como el difosfato de uridina-galactosa. La enzima glicosiltransferasa facilita la transferencia del residuo de azúcar al esqueleto de ceramida, formando cerebrósido C . La reacción suele ocurrir en el aparato de Golgi de las células.

Métodos de producción industrial: La producción industrial de cerebrósido C implica la extracción y purificación a partir de tejidos biológicos, particularmente tejidos neurales. El proceso incluye la homogenización del tejido, seguida de la extracción con disolventes utilizando mezclas de cloroformo-metanol. Los cerebrósidos extraídos se purifican posteriormente mediante técnicas cromatográficas como la cromatografía en capa fina y la cromatografía líquida de alta resolución .

Análisis De Reacciones Químicas

Tipos de reacciones: El cerebrósido C experimenta diversas reacciones químicas, incluida la hidrólisis, la oxidación y la glicosilación.

Reactivos y condiciones comunes:

Hidrólisis: La hidrólisis enzimática utilizando glucocerebrosidasa descompone el cerebrósido C en ceramida y galactosa.

Oxidación: Las condiciones oxidativas pueden conducir a la formación de derivados oxidados del cerebrósido C, afectando sus funciones biológicas.

Glicosilación: Las enzimas glicosiltransferasas facilitan la adición de residuos de azúcar al esqueleto de ceramida, formando diferentes glicoesfingolípidos.

Principales productos formados:

Hidrólisis: Ceramida y galactosa.

Oxidación: Cerebrósidos oxidados con actividad biológica alterada.

Glicosilación: Varios glicoesfingolípidos con diferentes residuos de azúcar.

Aplicaciones en la investigación científica

El cerebrósido C tiene numerosas aplicaciones en la investigación científica:

Química: Utilizado como compuesto modelo para estudiar la estructura y función de los glicoesfingolípidos.

Aplicaciones Científicas De Investigación

Agricultural Applications

Enhancement of Plant Growth and Stress Tolerance

Cerebroside C has been shown to enhance the tolerance of plants to chilling injury, particularly in wheat seedlings. When applied at a concentration of 20 µg/mL, it improved seed germination and root growth, indicating its potential as a biostimulant in agriculture . Furthermore, cerebrosides have been identified as elicitors that induce the synthesis of phytoalexins and pathogenesis-related proteins in rice, suggesting their role in enhancing plant defense mechanisms against pathogens .

Induction of Secondary Metabolite Production

Research indicates that this compound can stimulate the biosynthesis of pharmaceutically important compounds such as taxol and artemisinin in plant cells . This property makes it valuable for agricultural biotechnology, particularly in the production of medicinal plants.

Medical Applications

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against cancer cell lines. In vitro tests demonstrated that this compound exhibited significant cytotoxicity against the MCF-7 breast adenocarcinoma cell line, with an IC50 value comparable to the standard drug doxorubicin . The mechanism of action appears to involve the inhibition of protein phosphatase 2A (PP2A), which is implicated in cancer cell proliferation and survival . This suggests that this compound could be developed as a novel anticancer agent or as an adjuvant therapy to enhance the efficacy of existing chemotherapeutics.

Biotechnological Applications

Structural Analysis and Mass Spectrometry

Cerebrosides, including this compound, have been subjects of structural analysis using advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. These methods allow for detailed characterization of cerebrosides, aiding in the understanding of their structural properties and biological activities . The coupling of thin-layer chromatography with mass spectrometry has opened new avenues for analyzing glycosphingolipids from various sources, potentially leading to discoveries of new applications in diagnostics and therapeutics .

Case Studies

Mecanismo De Acción

El cerebrósido C ejerce sus efectos integrándose en la bicapa lipídica de las membranas celulares, contribuyendo a la estabilidad y fluidez de la membrana. Interactúa con otros componentes de la membrana, como proteínas y lípidos, para modular los procesos celulares. El residuo de azúcar del cerebrósido C puede participar en las vías de señalización celular, influyendo en el crecimiento, la diferenciación y la apoptosis celulares .

Compuestos similares:

Glucosilceramida: Similar al cerebrósido C pero contiene glucosa en lugar de galactosa.

Galactosilceramida: Otro glicoesfingolípido con un residuo de galactosa, que se encuentra principalmente en la vaina de mielina de las neuronas.

Singularidad del cerebrósido C: El cerebrósido C es único debido a su estructura específica y su función en el sistema nervioso. Su papel en la formación y el mantenimiento de la vaina de mielina lo distingue de otros glicoesfingolípidos. Además, su capacidad para modular la composición lipídica y reducir la peroxidación lipídica en condiciones de estrés destaca su importancia en la protección celular .

Comparación Con Compuestos Similares

Glucosylceramide: Similar to Cerebroside C but contains glucose instead of galactose.

Galactosylceramide: Another glycosphingolipid with a galactose residue, primarily found in the myelin sheath of neurons.

Sulfatides: Sulfated derivatives of cerebrosides, found in the myelin sheath and involved in cell signaling.

Uniqueness of this compound: this compound is unique due to its specific structure and function in the nervous system. Its role in myelin sheath formation and maintenance distinguishes it from other glycosphingolipids. Additionally, its ability to modulate lipid composition and reduce lipid peroxidation under stress conditions highlights its importance in cellular protection .

Actividad Biológica

Cerebroside C, a type of glycosphingolipid, has been the subject of various studies due to its significant biological activities. This article provides an in-depth exploration of the biological functions, mechanisms of action, and potential applications of this compound, supported by data tables and research findings.

Structure and Composition

Cerebrosides are characterized by a ceramide backbone linked to a single sugar moiety, typically glucose or galactose. This compound specifically consists of a sphingoid base and a glucose unit, which contributes to its unique biological properties. The structural characteristics are crucial for its interaction with biological membranes and its role as an elicitor in plant defense mechanisms.

Elicitor Activity

This compound has been identified as an effective elicitor that triggers defense responses in plants. Research indicates that it induces the accumulation of phytoalexins and pathogenesis-related proteins in rice cell cultures, outperforming traditional elicitors like jasmonic acid and chitin oligomers . The mechanism involves the activation of signaling pathways that enhance disease resistance by promoting cell death and antimicrobial compound production.

Table 1: Comparison of Elicitors in Plant Defense

| Elicitor | Activity Level | Mechanism of Action |

|---|---|---|

| This compound | High | Induces phytoalexin accumulation and hypersensitive response |

| Jasmonic Acid | Moderate | Activates wound response pathways |

| Chitin Oligomer | Moderate | Stimulates chitinase production |

Cytotoxicity and Anticancer Potential

This compound also exhibits cytotoxic properties against various cancer cell lines. In studies assessing its effects on MCF-7 breast cancer cells, it demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics . The compound's ability to induce apoptosis in cancer cells suggests potential applications in cancer therapy.

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 (µg/mL) | Notes |

|---|---|---|

| MCF-7 | 8.13 | Effective against breast cancer |

| HCT 116 | 19.4 | Moderate activity |

| HepG2 | 24.5 | Limited cytotoxicity |

The biological activity of this compound can be attributed to several mechanisms:

- Elicitation of Defense Responses : It activates signaling pathways leading to enhanced production of defense-related compounds.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, leading to cell death.

- Chilling Tolerance : Studies have shown that this compound enhances chilling tolerance in wheat seedlings, indicating its role in stress response .

Study on Plant Defense Mechanisms

In a notable study, researchers treated rice plants with this compound and observed a marked increase in phytoalexin levels compared to controls. This response was linked to enhanced resistance against pathogens such as Magnaporthe grisea, illustrating the compound's potential in agricultural applications for crop protection .

Anticancer Research

Another study focused on the anticancer properties of this compound demonstrated its efficacy against various cancer cell lines. The findings suggested that it could serve as an adjuvant therapy alongside conventional treatments to improve outcomes for patients resistant to standard drugs .

Propiedades

IUPAC Name |

(E,2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]octadec-3-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H79NO9/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-26-31-37(47)42(51)44-35(33-52-43-41(50)40(49)39(48)38(32-45)53-43)36(46)30-27-23-25-29-34(3)28-24-21-19-11-9-7-5-2/h26-27,29-31,35-41,43,45-50H,4-25,28,32-33H2,1-3H3,(H,44,51)/b30-27+,31-26+,34-29+/t35-,36+,37+,38+,39+,40-,41+,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPMXWIFLDIBGD-DDSPGNMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC=CC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC/C=C/[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H79NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.